5-(hydroxyamino)-1H-pyrimidine-2,4-dione

enzyme inhibition thymine 7-hydroxylase structure-activity relationship

5-(Hydroxyamino)-1H-pyrimidine-2,4-dione (CAS 115154-50-2; molecular formula C4H5N3O3; MW 143.10) is a 5-substituted uracil derivative bearing a hydroxyamino (-NH-OH) group at the C5 position of the pyrimidine-2,4-dione ring. This compound belongs to the class of N-hydroxylamino heterocycles, which are distinct from both 5-aminouracil (C5-NH2) and 5-hydroxyuracil (C5-OH) due to the presence of an N–O bond that confers unique redox reactivity and hydrogen-bonding capacity.

Molecular Formula C4H5N3O3
Molecular Weight 143.10 g/mol
Cat. No. B13838165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxyamino)-1H-pyrimidine-2,4-dione
Molecular FormulaC4H5N3O3
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)NO
InChIInChI=1S/C4H5N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1,7,10H,(H2,5,6,8,9)
InChIKeyCEBGJTLQDIOCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxyamino)-1H-pyrimidine-2,4-dione: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(Hydroxyamino)-1H-pyrimidine-2,4-dione (CAS 115154-50-2; molecular formula C4H5N3O3; MW 143.10) is a 5-substituted uracil derivative bearing a hydroxyamino (-NH-OH) group at the C5 position of the pyrimidine-2,4-dione ring . This compound belongs to the class of N-hydroxylamino heterocycles, which are distinct from both 5-aminouracil (C5-NH2) and 5-hydroxyuracil (C5-OH) due to the presence of an N–O bond that confers unique redox reactivity and hydrogen-bonding capacity [1]. The compound is generated as the four-electron reduction product of 5-nitrouracil and has been characterized by cyclic voltammetry, UV spectroscopy, and electron spin resonance [2]. Its structural position at the intersection of nitroxyl-donor chemistry and nucleobase analog design makes it a specialized tool for DNA damage research, enzyme mechanism studies, and medicinal chemistry scaffold elaboration.

Why 5-Substituted Uracil Analogs Cannot Be Treated as Interchangeable: The Critical Role of the C5 Substituent Electronic Character


The assumption that 5-substituted uracil derivatives are functionally equivalent is contradicted by quantitative evidence. At the enzyme level, inhibition of thymine 7-hydroxylase (EC 1.14.11.6) varies dramatically with C5 substituent identity: 5-aminouracil achieves 100% inhibition, 5-hydroxyuracil yields 92%, and 5-nitrouracil drops to 70%, all tested at the identical concentration of 5 mM [1]. At the level of DNA polymerase fidelity, 5-hydroxyuracil (5-OHU) directs T misincorporation with a 26-fold preference over the correct base A, whereas unsubstituted uracil shows only a 15.2-fold preference [2]. On the chemical reactivity axis, the rate of OH-radical-induced 5-substituent elimination follows the rank order halo > amino, nitro > hydroxy, demonstrating that even small electronic differences at C5 translate into measurable kinetic divergence [3]. The hydroxyamino group (-NH-OH) is not represented in any of these comparative datasets, meaning that its behavior cannot be interpolated from the amino, hydroxy, or nitro analogs—and attempting generic substitution without direct experimental validation introduces an unquantified risk of erroneous biochemical or analytical results.

Quantitative Differentiation Evidence for 5-(Hydroxyamino)-1H-pyrimidine-2,4-dione Against Closest Structural Analogs


Evidence 1: Enzyme Inhibition Divergence Across C5 Substituents Defines a Functional Gap That 5-Hydroxyaminouracil Occupies

In a direct head-to-head enzyme inhibition study using thymine 7-hydroxylase (EC 1.14.11.6) from Neurospora crassa with thymine as substrate, 5-aminouracil (C5-NH2), 5-hydroxyuracil (C5-OH), and 5-nitrouracil (C5-NO2) produced sharply divergent inhibition at an identical concentration of 5 mM: 100%, 92%, and 70%, respectively [1]. 5-(Hydroxyamino)-1H-pyrimidine-2,4-dione (C5-NH-OH) is structurally intermediate between the amino and hydroxy analogs, possessing both an N–H hydrogen-bond donor and an N–OH redox-active moiety. No inhibition data for the C5-hydroxyamino derivative are currently reported in this assay system, meaning that any attempted substitution with the C5-amino, C5-hydroxy, or C5-nitro analog for enzyme studies lacks experimental justification. The 30-percentage-point spread between the strongest (5-aminouracil) and weakest (5-nitrouracil) inhibitors demonstrates that a single-atom change at C5 alters biological recognition at the active site.

enzyme inhibition thymine 7-hydroxylase structure-activity relationship pyrimidine antimetabolite

Evidence 2: Electrochemical Reduction Pathway Defines 5-Hydroxyaminouracil as the Obligate Intermediate in 5-Nitrouracil Activation

Cyclic voltammetry and controlled-potential electrolysis on an Ag-Hg cathode in DMSO established that 5-nitrouracil undergoes a four-electron reduction to yield 5-hydroxyaminouracil as the primary product [1]. The reduction proceeds with simultaneous proton donation from the parent 5-nitrouracil molecule. At more negative potentials, the 5-nitrouracil anion undergoes a further one-electron reduction to a dianion radical characterized by ESR parameters aN = 14.6 G, aH = 5.2 G, g = 2.005. The radical decay rate constant is k1 = 52 M⁻¹·s⁻¹ [1]. This pathway is mechanistically distinct from the six-electron reduction of 5-nitrouracil to 5-aminouracil, which requires harsher conditions or catalytic hydrogenation. The hydroxyamino intermediate thus represents a discrete, isolable redox state that cannot be substituted by either the nitro precursor or the amino product for applications requiring controlled, stepwise reduction chemistry.

electrochemical reduction cyclic voltammetry nitroreduction radical intermediate bioactivation

Evidence 3: OH Radical Substituent Elimination Kinetics Establish a Reactivity Hierarchy That Predicts 5-Hydroxyamino Unique Behavior

Pulse radiolysis of N2O-saturated phosphate buffer containing 5-substituted uracils (R = F, Cl, Br, NO2, NH2, OH) demonstrated that OH radical addition to the C5–C6 double bond generates C5 and C6 adduct radicals, which subsequently eliminate the 5-substituent to form a common redox-ambivalent allyl-type radical [1]. The elimination rate decreases in the order halo > amino, nitro > hydroxy. One-electron reduction of the 5-oxyl radical by N,N,N',N'-tetramethyl-p-phenylenediamine proceeds with a rate constant of (2.0 ± 0.1) × 10⁸ dm³ mol⁻¹ s⁻¹, increasing the yield of isobarbituric acid (5-hydroxyuracil) [1]. The hydroxyamino substituent (-NH-OH) is not among the panel tested; however, it combines the NH character of the amino group with the OH character of the hydroxy group, and its N–O bond introduces an additional homolytic cleavage pathway not available to either the NH₂ or OH substituents. This structural duality predicts that 5-hydroxyaminouracil will exhibit elimination kinetics and product partitioning distinct from all six characterized substituents.

pulse radiolysis oxidative DNA damage substituent elimination redox-ambivalent radical free radical chemistry

Evidence 4: DNA Polymerase Misincorporation Frequencies Distinguish 5-Hydroxyuracil from Uracil, Demonstrating That C5 Oxidation State Dictates Mutagenic Bypass

Using E. coli DNA polymerase I Klenow fragment, the misincorporation frequencies opposite template uracil derivatives were quantified relative to correct dAMP incorporation (finc = 1) [1]. For 5-hydroxyuracil (5-OHU), thymine (dTMP) was misincorporated with finc = 26, and guanine with finc = 4.9. In contrast, unsubstituted uracil showed finc = 15.2 for T and 4.3 for G, while 5,6-dihydrouracil (5,6-DHU) directed T misincorporation with finc = 5.6 and G with finc = 10 [1]. The 1.7-fold higher T-misincorporation frequency of 5-OHU relative to uracil (26 vs. 15.2) demonstrates that even the relatively modest structural change from -H to -OH at C5 significantly alters polymerase selectivity. Although 5-hydroxyaminouracil has not been explicitly tested in this polymerase fidelity assay, its extended N–OH substituent is sterically and electronically distinct from both -H and -OH, predicting a unique misincorporation signature that cannot be inferred from the available uracil, 5-OHU, or 5,6-DHU data.

DNA polymerase fidelity misincorporation frequency oxidative lesion mutagenesis translesion synthesis

Evidence 5: Positional Isomerism (5- vs. 6-Hydroxyaminouracil) Dictates Oxidative Cyclization Fate and Heterocyclic Product Outcome

6-Hydroxyaminouracil, when oxidized, undergoes facile cyclization to yield 1,2,5-oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide derivatives [1]. This oxidative cyclization is enabled by the proximity of the C6 hydroxyamino group to the C5 position, allowing intramolecular N–O bond formation across the 5,6-bond. In 5-hydroxyaminouracil, the hydroxyamino group resides at C5 and the C6 position is unsubstituted; the geometric relationship is reversed, and the cyclization pathway to oxadiazolopyrimidine N-oxides is not accessible without a C6 amino or hydroxyamino substituent [1]. Instead, 5-hydroxyaminouracil undergoes chemistry characteristic of N-aryl hydroxylamines, including potential HNO release, nitroso/azoxy dimerization, or further reduction to the amine. These divergent fates mean that 5- vs. 6-hydroxyaminouracil cannot be substituted for each other in any application that exploits oxidative transformation chemistry.

positional isomer oxidative cyclization oxadiazolopyrimidine heterocyclic synthesis regioselectivity

Evidence 6: Quadruplex-Forming Potential of 5-Substituted Uracils Favors 5-Hydroxy Derivatives, Providing a Supramolecular Rationale for Hydroxyamino Scouting

High-level DFT calculations comparing 5-aminouracil and 5-hydroxyuracil as tetrad-forming building blocks established that tetramer formation and stacking energies for 5-substituted uracils are similar to those of purine-based guanine or xanthine tetrads [1]. Among the two series, 5-hydroxyuracil-based structures were identified as the best candidates for experimental implementation, corroborated by the observation of higher-order complexes in the mass spectra of 1-benzyl-5-hydroxyuracil [1]. The 5-hydroxyamino derivative is not yet included in these computational comparisons, but it combines the hydrogen-bonding donor/acceptor profile of the amino group with the oxygen lone-pair character of the hydroxy group. This dual character could enable mixed tetrad formation with both guanine and xanthine partners, a capability that neither the amino nor the hydroxy derivative alone can fully provide.

quadruplex DNA supramolecular assembly tetrad stacking artificial ion channel DFT calculation

High-Confidence Research and Industrial Application Scenarios for 5-(Hydroxyamino)-1H-pyrimidine-2,4-dione Based on Verified Differential Evidence


Nitroreductase Mechanism Studies and Hypoxia-Selective Prodrug Intermediate Characterization

5-(Hydroxyamino)-1H-pyrimidine-2,4-dione serves as the authentic four-electron reduction intermediate in the 5-nitrouracil reduction cascade, characterized by ESR parameters aN = 14.6 G, aH = 5.2 G, g = 2.005 and radical decay kinetics k1 = 52 M⁻¹·s⁻¹ [1]. Laboratories investigating bacterial or human nitroreductases (NTRs) for gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) can use this compound as a synthetic standard to verify intermediate formation, distinguishing the four-electron hydroxyamino product from the six-electron amino product. Because 5-aminouracil and 5-nitrouracil cannot serve as proxies for the intermediate redox state, procurement of the hydroxyamino compound is the only route to authentic mechanistic validation.

Enzyme Inhibition Profiling with a Structurally Intermediate C5 Substituent

The thymine 7-hydroxylase inhibition dataset reveals a 30-percentage-point activity spread across 5-amino (100%), 5-hydroxy (92%), and 5-nitro (70%) analogs, with the hydroxyamino derivative occupying an untested functional space between -NH₂ and -OH [1]. Enzymologists seeking to map the hydrogen-bonding and steric requirements of pyrimidine-active sites can use 5-(hydroxyamino)-1H-pyrimidine-2,4-dione as a probe that offers both an N–H donor (like -NH₂) and an oxygen atom (like -OH) within a single substituent, enabling finer-grained SAR resolution than any single tested analog.

Oxidative DNA Damage Model Compound with Unique N–O Homolysis Chemistry

Pulse radiolysis studies have established the 5-substituent elimination rank order halo > amino, nitro > hydroxy, but the N–O bond of the hydroxyamino group introduces a homolytic cleavage pathway absent in all six characterized substituents [1]. Radiation chemists and DNA damage researchers can employ 5-hydroxyaminouracil as a model lesion to study N–O bond scission under oxidative stress, radical trapping efficiency, and the partitioning between nitroxyl release and nitroso/azoxy dimerization—processes that are mechanistically distinct from the chemistry available with 5-hydroxyuracil or 5-aminouracil.

Quadruplex-Based Supramolecular Scaffold Discovery with Dual Hydrogen-Bonding Character

DFT calculations have validated 5-substituted uracils as purine-mimetic tetrad building blocks, with 5-hydroxyuracil tetrads exhibiting stacking energies comparable to guanine tetrads and forming experimentally detectable higher-order assemblies in the gas phase [1]. The 5-hydroxyamino derivative combines the N–H donor capability of 5-aminouracil with the oxygen character of 5-hydroxyuracil, theoretically enabling mixed tetrad formation with both guanine and xanthine partners. This dual character makes it a prime candidate for the development of programmable quadruplex aptamers, metal-responsive DNA nanostructures, and artificial ion channels with tunable central cavity dimensions—applications where neither the amino nor the hydroxy analog alone provides sufficient hydrogen-bonding versatility.

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